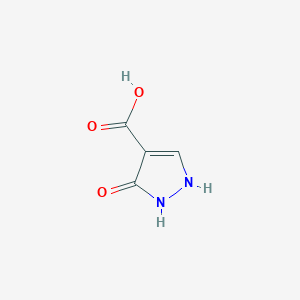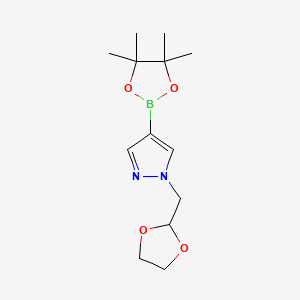![molecular formula C10H10N2O2 B1319065 [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol CAS No. 362529-02-0](/img/structure/B1319065.png)
[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, ataluren is used for the treatment of Duchenne muscular dystrophy and other diseases caused by nonsense mutations . Azilsartan is applied for hypertension medication, and opicapone was approved as adjunctive therapy of Parkinson disease .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .
Molecular Structure Analysis
Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .
Chemical Reactions Analysis
1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles can vary greatly depending on the specific compound and its substituents. For example, one compound was reported as a white solid with a melting point of 106.6–108.1 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Oxadiazole Derivatives: Wu et al. (2000) synthesized various 5-phenyl and 5-methyl substituted 1,2,4-oxadiazole derivatives, showcasing the chemical versatility of oxadiazole compounds in organic synthesis (Wu et al., 2000).
- Structural Characterization: Yakantham et al. (2019) conducted a study on the synthesis, structural characterization, and evaluation of certain oxadiazole derivatives for potential anticancer activity, demonstrating the importance of structural analysis in drug development (Yakantham et al., 2019).
Antibacterial Applications
- Evaluation of Antibacterial Activity: Rai et al. (2010) designed and synthesized a series of oxadiazole derivatives and evaluated their antibacterial activity, highlighting the potential of these compounds in antimicrobial research (Rai et al., 2010).
- Study of Hydrazone Derivatives: Rasool et al. (2015) investigated the antibacterial and enzyme inhibition activities of hydrazone derivatives containing 1,3,4-oxadiazole, further emphasizing the compound's relevance in antibacterial research (Rasool et al., 2015).
Chemical and Pharmaceutical Research
- Chemical Properties and Stability: Bohle et al. (2009) explored the synthesis and chemical properties of 1,2,3-oxadiazoles, providing insight into the stability and reactivity of oxadiazole derivatives (Bohle et al., 2009).
- Pharmacological Potential: Kakanejadifard et al. (2013) synthesized Schiff base compounds with oxadiazole rings and evaluated their antibacterial and antioxidant activities, showcasing the pharmacological potential of these compounds (Kakanejadifard et al., 2013).
Zukünftige Richtungen
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicine, material science, and organic synthesis .
Eigenschaften
IUPAC Name |
[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-11-10(14-12-7)9-4-2-8(6-13)3-5-9/h2-5,13H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHPDFFUEDRYNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593232 |
Source


|
| Record name | [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol | |
CAS RN |
362529-02-0 |
Source


|
| Record name | [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine](/img/structure/B1319011.png)

